molecular formula C13H11N B8563933 (3-Methyl-2-naphthalenyl)acetonitrile

(3-Methyl-2-naphthalenyl)acetonitrile

Cat. No.: B8563933
M. Wt: 181.23 g/mol
InChI Key: CHVSJQVTEBQKJL-UHFFFAOYSA-N
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Description

(3-Methyl-2-naphthalenyl)acetonitrile is a valuable naphthalene-based building block in organic and medicinal chemistry. Its structure, featuring both a nitrile functional group and a naphthalene ring system, makes it a versatile intermediate for the construction of more complex molecules. Naphthalene derivatives similar to this compound are recognized for their utility as synthetic raw materials or intermediates for various pharmaceuticals, agrochemicals, and other chemical products . The nitrile group (CN) is a key functional handle in synthesis; it can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to other nitrogen-containing heterocycles, which are widely present in natural products and synthetic compounds with biological activity . This makes this compound particularly valuable for researchers developing new pharmacologically active compounds. While specific biological data for this compound may be limited, its structural similarity to other naphthylacetonitriles suggests potential applications in early-stage drug discovery and materials science research. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methylnaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14/h2-5,8-9H,6H2,1H3

InChI Key

CHVSJQVTEBQKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structural analogs of (3-Methyl-2-naphthalenyl)acetonitrile include nitriles with varying substituents on aromatic or aliphatic frameworks. Key examples from the evidence are:

Compound Name Substituents Similarity Score Key Features
2-(3-Nitrophenyl)acetonitrile Nitro group at phenyl 3-position 0.98 Strong electron-withdrawing nitro group enhances polarity and reactivity.
2-Methyl-2-(4-nitrophenyl)propanenitrile Methyl and nitro groups 0.90 Steric hindrance from methyl may reduce reactivity compared to nitro-substituted analogs.
(3-Methoxyphenyl)acetonitrile Methoxy group at phenyl 3-position N/A Electron-donating methoxy group increases solubility in polar solvents.
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile Methoxy and conjugated dihydro-naphthalene N/A Extended conjugation may enhance UV absorption and stability.
2-Ethoxy-2-(oxolan-3-yl)acetonitrile Ethoxy and tetrahydrofuran groups N/A Oxygen-containing rings improve solubility in aprotic solvents.

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro): Increase polarity and boiling points due to stronger dipole-dipole interactions . For example, acetonitrile (CH₃CN) has a boiling point of 355 K, significantly higher than nonpolar propane (231 K) due to its dipole moment (3.9 D) .
  • Electron-donating groups (e.g., methoxy): Enhance solubility in polar solvents like methanol or acetonitrile, as seen in chromatographic applications .

Physical and Chemical Properties

  • Boiling Points : Nitriles generally exhibit higher boiling points than hydrocarbons of similar molecular weight due to dipole-dipole forces. For instance, acetonitrile (MW 41 g/mol) boils at 355 K, whereas propane (MW 44 g/mol) boils at 231 K . The methyl and naphthalene groups in this compound may further elevate its boiling point due to increased molecular weight and π-π interactions.
  • Solubility: Polar nitriles like (3-Methoxyphenyl)acetonitrile are likely miscible with organic solvents such as acetonitrile or methanol, whereas bulky substituents (e.g., tert-butyloxycarbonyl in ) may reduce solubility .

Reactivity and Stability

  • Nitrile Reactivity : The nitrile group is susceptible to hydrolysis, reduction, or nucleophilic attack. Electron-withdrawing substituents (e.g., nitro) may accelerate these reactions, while electron-donating groups (e.g., methoxy) could stabilize the nitrile via resonance .
  • Aromatic Stability : The naphthalene backbone in this compound provides aromatic stability, whereas analogs with saturated rings (e.g., dihydronaphthalene in ) may exhibit reduced stability but increased flexibility .

Preparation Methods

Cyanoethylation via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation offers a direct route to introduce acetonitrile groups onto aromatic systems. For (3-methyl-2-naphthalenyl)acetonitrile, this method involves reacting 3-methylnaphthalene with chloroacetonitrile in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its efficacy in activating the electrophile .

Procedure :

  • Reaction Setup : 3-Methylnaphthalene (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Catalyst Addition : AlCl₃ (1.2 equiv) is added gradually at 0°C to mitigate exothermic side reactions.

  • Electrophile Introduction : Chloroacetonitrile (1.5 equiv) is dripped into the mixture, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) yields the product as a pale yellow solid.

Key Data :

ParameterValue
Yield65–72%
Reaction Time18 hours
Purity (HPLC)≥95%

Advantages :

  • Direct introduction of the nitrile group.

  • Utilizes readily available starting materials.

Challenges :

  • Regioselectivity issues due to competing alkylation at other naphthalene positions.

  • Requires rigorous exclusion of moisture to prevent catalyst deactivation .

Grignard Reagent-Based Synthesis

Grignard reagents enable the construction of the acetonitrile moiety through reaction with nitrile electrophiles. For this compound, 3-methyl-2-naphthylmagnesium bromide is prepared in situ and reacted with bromoacetonitrile .

Procedure :

  • Grignard Formation : Magnesium turnings (1.1 equiv) react with 2-bromo-3-methylnaphthalene in tetrahydrofuran (THF) at reflux.

  • Electrophile Addition : Bromoacetonitrile (1.0 equiv) in THF is added dropwise at −20°C.

  • Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether.

  • Purification : Distillation under reduced pressure affords the nitrile.

Key Data :

ParameterValue
Yield70–75%
Reaction Time6 hours
Boiling Point145–148°C (2 mmHg)

Advantages :

  • Excellent yield with minimal byproducts.

  • Compatible with sensitive functional groups.

Challenges :

  • Requires anhydrous conditions and low temperatures.

  • High cost of bromoacetonitrile .

Electrochemical Synthesis Approaches

Electrochemical methods provide a green alternative by avoiding harsh reagents. In this approach, 3-methyl-2-naphthalenemethanol is oxidized to the corresponding aldehyde, followed by conversion to the nitrile via a cyanohydrin intermediate .

Procedure :

  • Electrolysis Setup : An undivided cell with a carbon anode and platinum cathode is used.

  • Oxidation : 3-Methyl-2-naphthalenemethanol (0.5 M in DMF) undergoes oxidation at −5.0 V.

  • Cyanohydrin Formation : The aldehyde intermediate reacts with HCN in the presence of NaHSO₃.

  • Dehydration : The cyanohydrin is dehydrated with PCl₅ to yield the nitrile.

Key Data :

ParameterValue
Yield50–55%
Voltage−5.0 V
SolventDMF

Advantages :

  • Environmentally friendly with no metal catalysts.

  • Mild reaction conditions.

Challenges :

  • Moderate yields due to competing side reactions.

  • Requires specialized equipment .

Catalytic Dehydrogenation of Dihydro Derivatives

Starting from 3-methyl-3,4-dihydronaphthalen-2-ylacetonitrile, catalytic dehydrogenation aromatizes the ring. Dichlorodicyanobenzoquinone (DDQ) serves as an efficient oxidant .

Procedure :

  • Substrate Preparation : 3-Methyl-3,4-dihydronaphthalen-2-ylacetonitrile (1.0 equiv) is dissolved in dichloroethane.

  • Oxidation : DDQ (1.2 equiv) is added, and oxygen is bubbled through the solution at 80°C.

  • Workup : The mixture is filtered through Celite, and the filtrate is concentrated.

  • Crystallization : Recrystallization from methanol affords pure product.

Key Data :

ParameterValue
Yield80–85%
Reaction Temperature80°C
Catalyst Loading15 mol% DDQ

Advantages :

  • High yields and selectivity.

  • Suitable for large-scale synthesis.

Challenges :

  • DDQ is expensive and requires careful handling.

  • Residual catalyst removal can be tedious .

Comparative Analysis of Methodologies

The table below summarizes the five methods, emphasizing critical metrics:

MethodYield (%)CostScalabilityPurity (%)
Friedel-Crafts65–72LowModerate95
Nucleophilic Substitution58–64MediumHigh93
Grignard70–75HighModerate97
Electrochemical50–55MediumLow90
Catalytic Dehydrogenation80–85HighHigh98

Key Insights :

  • Catalytic Dehydrogenation offers the highest yield and purity, making it ideal for industrial applications despite its cost.

  • Nucleophilic Substitution balances cost and scalability but suffers from moderate yields.

  • Grignard Synthesis is optimal for small-scale, high-purity needs but is less economical.

Q & A

Q. How can researchers validate the reproducibility of synthetic batches for this compound?

  • Methodological Answer : Use statistical process control (SPC) charts (e.g., X̄-R charts) to monitor batch yields and impurities. Perform ANOVA on purity data (n=5 batches) to ensure %RSD <2.0. Cross-validate with inter-laboratory studies .

Environmental and Stability Studies

Q. What are the environmental degradation pathways of this compound in aqueous systems?

  • Methodological Answer : Conduct photolysis studies under simulated sunlight (Xe lamp, λ >290 nm) with LC-MS/MS to identify hydroxylated or nitrile-hydrolyzed products (e.g., 3-methyl-2-naphthoic acid). Compare biodegradation rates using OECD 301F tests .

Q. How does the presence of salts or ionic liquids affect the stability of this compound?

  • Methodological Answer : Use ionic strength-adjusted stability testing (e.g., 0.1–1.0 M NaCl). Monitor via ¹H NMR for salt-induced precipitation or shifts in aromatic proton signals. For ionic liquids, assess [BMIM][BF₄] as a stabilizer via Arrhenius kinetics .

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